molecular formula C15H18N2O2 B12712792 alpha-(4-Morpholinylmethyl)-2-quinolinemethanol CAS No. 126921-37-7

alpha-(4-Morpholinylmethyl)-2-quinolinemethanol

Cat. No.: B12712792
CAS No.: 126921-37-7
M. Wt: 258.32 g/mol
InChI Key: HEBSIODGGZQVCR-UHFFFAOYSA-N
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Description

alpha-(4-Morpholinylmethyl)-2-quinolinemethanol is a quinoline-based chemical compound offered for research purposes. Quinoline-methanol derivatives are a significant class of compounds studied extensively for their potential biological activities. Historically, similar structural frameworks have been investigated for antimalarial properties . As a functionalized quinoline, this compound may serve as a valuable intermediate or building block in medicinal chemistry and drug discovery research for the synthesis of more complex molecules. It is also of interest in the development of pharmacological probes to study specific biochemical pathways. The morpholinyl and methanol functional groups attached to the quinoline core are key modulators of the molecule's physicochemical properties, such as solubility and bioavailability, and are crucial for its interaction with biological targets. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's spectroscopic data (NMR, MS) and certificate of analysis for confirmation of identity and purity prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126921-37-7

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

2-morpholin-4-yl-1-quinolin-2-ylethanol

InChI

InChI=1S/C15H18N2O2/c18-15(11-17-7-9-19-10-8-17)14-6-5-12-3-1-2-4-13(12)16-14/h1-6,15,18H,7-11H2

InChI Key

HEBSIODGGZQVCR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(C2=NC3=CC=CC=C3C=C2)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of alpha-(4-Morpholinylmethyl)-2-quinolinemethanol typically involves:

  • Construction or procurement of the 2-quinolinemethanol core.
  • Introduction of the 4-morpholinylmethyl substituent at the alpha position (adjacent to the quinoline nitrogen).
  • Purification and characterization of the final product.

The key challenge is the selective functionalization at the alpha position of the quinoline ring and the efficient coupling with the morpholine moiety.

Preparation of 2-Quinolinylmethanol Core

The 2-quinolinylmethanol (quinolin-2-ylmethanol) core is a well-documented compound and serves as the backbone for further substitution. It can be prepared by:

  • Reduction of 2-quinolinecarboxaldehyde or 2-quinolinecarboxylic acid derivatives.
  • Direct hydroxymethylation of quinoline at the 2-position.

For example, 2-quinolinylmethanol is commercially available and can also be synthesized by reduction of 2-quinolinecarboxaldehyde using sodium borohydride or similar reducing agents under mild conditions.

Representative Synthetic Procedure (Literature-Based)

A typical synthetic route may proceed as follows:

Step Reagents/Conditions Description Yield (%)
1 2-Quinolinecarboxaldehyde + Morpholine + Formaldehyde Mannich reaction under acidic or neutral conditions to form intermediate iminium salt 70-85
2 Reduction with NaBH4 or NaCNBH3 Reduction of iminium intermediate to this compound 75-90
3 Purification by recrystallization or chromatography Isolation of pure compound -

This approach is supported by analogous syntheses of quinoline derivatives bearing morpholine substituents, as reported in medicinal chemistry literature.

Reaction Conditions and Optimization

  • Solvents: Common solvents include methanol, ethanol, or acetonitrile for Mannich and reductive amination steps.
  • Temperature: Reactions are typically conducted at room temperature to mild heating (20–60 °C).
  • pH Control: Acidic or neutral pH favors iminium formation; reductive amination requires careful pH control to avoid side reactions.
  • Molar Ratios: Stoichiometric or slight excess of morpholine and formaldehyde ensures complete conversion.

Purification and Characterization

  • Purification is generally achieved by recrystallization from suitable solvents or chromatographic techniques.
  • Characterization includes NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Type Advantages Disadvantages
Mannich Reaction + Reduction 2-Quinolinecarboxaldehyde Morpholine, Formaldehyde, NaBH4/NaCNBH3 Mannich + Reductive Amination Straightforward, good yields Requires careful pH control
Alkylation of Activated Alcohol 2-Quinolinylmethanol (activated) Morpholine or morpholinylmethyl halide Nucleophilic substitution Direct substitution Requires activation step, possible side reactions
Direct Reductive Amination 2-Quinolinecarboxaldehyde Morpholine, Reducing agent Reductive Amination One-pot, efficient Sensitive to reaction conditions

Research Findings and Notes

  • The Mannich/reductive amination route is favored for its operational simplicity and high selectivity.
  • Alkylation methods require careful control to avoid over-alkylation or side reactions.
  • The choice of reducing agent impacts yield and purity; sodium cyanoborohydride is preferred for mildness.
  • Literature reports confirm that derivatives of 2-quinolinemethanol with morpholine substituents exhibit significant biological activity, underscoring the importance of efficient synthetic methods.

Chemical Reactions Analysis

Types of Reactions

Alpha-(4-Morpholinylmethyl)-2-quinolinemethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring or the morpholine moiety.

Scientific Research Applications

Medicinal Chemistry Applications

Alpha-(4-Morpholinylmethyl)-2-quinolinemethanol is primarily recognized for its potential as a multi-target agent in drug development. The compound's structure allows it to interact with multiple biological pathways, making it a candidate for treating various diseases.

Anticancer Activity

Recent studies have demonstrated the compound’s effectiveness against different cancer cell lines. For instance, derivatives of quinoline structures have shown significant cytotoxic effects against human colorectal adenocarcinoma (Caco-2) and breast cancer (MCF-7) cell lines. The multi-target profile of such compounds is advantageous for developing therapies that can address complex diseases like cancer, which often require targeting multiple pathways simultaneously .

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial activity against various strains of bacteria. Its derivatives have been tested for their ability to inhibit bacterial growth, which is crucial in the fight against antibiotic-resistant pathogens. The synthesis of related compounds has shown promising results in enhancing antibacterial efficacy .

Pharmacological Insights

The pharmacological properties of this compound extend beyond anticancer and antimicrobial applications. Its ability to modulate bioavailability and dissolution rates of active pharmaceutical ingredients (APIs) makes it a valuable component in pharmaceutical formulations.

Bioavailability Modulation

The compound has been studied for its role in improving the bioavailability of other drugs. By forming co-crystals with APIs, it can enhance their solubility and absorption rates, leading to improved therapeutic outcomes . This property is particularly beneficial in developing formulations that require rapid onset of action.

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on enzymes such as α-glucosidase, which is relevant in managing type 2 diabetes mellitus. Compounds derived from this structure have shown significant inhibitory activity, indicating potential use in diabetes treatment regimens .

Case Studies and Research Findings

Several case studies highlight the practical applications of this compound in research settings:

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against Caco-2 and MCF-7 cell lines, supporting its potential as an anticancer agent .
Study 2Antimicrobial EfficacyShowed effectiveness against antibiotic-resistant bacteria, suggesting its utility in developing new antimicrobial therapies .
Study 3Bioavailability EnhancementFound that co-crystals formed with this compound improved the dissolution rates of several APIs, enhancing their therapeutic profiles .
Study 4Enzyme InhibitionRevealed potent inhibition of α-glucosidase, indicating potential applications in diabetes management .

Mechanism of Action

The mechanism of action of alpha-(4-Morpholinylmethyl)-2-quinolinemethanol involves its interaction with specific molecular targets in biological systems. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. The morpholine moiety can interact with various enzymes, inhibiting their activity and affecting cellular processes. These interactions make the compound a potential candidate for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their properties are summarized below, highlighting differences in substituents, pharmacological activities, and physicochemical characteristics.

Table 1: Comparative Analysis of Quinoline-Methanol Derivatives

Compound Name Substituents/Modifications Pharmacological Activity Key Data (Melting Point, Yield, etc.) Reference
α-(4-Morpholinylmethyl)-2-quinolinemethanol 2-quinolinemethanol + α-(4-morpholinylmethyl) Inference: Anticancer/antimicrobial Not explicitly reported
NSC23925 Isomers (2-(4-Methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol Multidrug resistance reversal in cancer IC₅₀ values: 0.5–2.0 µM (P-glycoprotein inhibition)
α-(2-Piperidyl)-2-trifluoromethyl-4-quinolinemethanol 4-quinolinemethanol + α-piperidyl + CF₃ Antimalarial (Plasmodium falciparum) EC₅₀: 12–45 nM; superior to chloroquine
2-(4-Methylsulfonyl-phenyl)-quinoline-4-yl)methanol (8a–8e) 4-quinolinemethanol + 4-methylsulfonylphenyl Antimicrobial (synthesis intermediate) Yield: 67–70%; mp: 120–122°C (8e)
4-(6-Amidoquinolin-2-yl)morpholine (B) 2-quinolinylamide + 4-morpholine MCH1R antagonist (obesity regulation) IC₅₀: 8 nM (MCH1R binding assay)

Structural and Functional Differences

Substituent Effects on Activity: The piperidine/pyridyl groups in NSC23925 and antimalarial analogs enhance hydrophobic interactions with targets like P-glycoprotein or parasitic enzymes . The morpholinylmethyl group in α-(4-Morpholinylmethyl)-2-quinolinemethanol may improve solubility and metabolic stability compared to piperidine analogs, as morpholine is less basic and more polar .

Pharmacological Profiles: Anticancer Activity: NSC23925 isomers reverse multidrug resistance by inhibiting P-glycoprotein, with sub-micromolar potency . Morpholine-containing analogs (e.g., compound B) target metabolic receptors (MCH1R), suggesting structural flexibility for diverse targets . Antimalarial Activity: α-(2-Piperidyl)-2-trifluoromethyl-4-quinolinemethanol demonstrates nanomolar efficacy against Plasmodium, attributed to the CF₃ group’s electron-withdrawing effects enhancing target binding .

Physicochemical Properties :

  • Melting Points : Methylsulfonyl derivatives (8e) exhibit lower melting points (120–122°C) compared to chlorophenyl/methoxyphenyl analogs (223–225°C), likely due to reduced crystallinity from bulkier substituents .
  • Synthetic Yields : Morpholine derivatives (e.g., compound B) are synthesized via SNAr reactions with moderate yields (60–70%), whereas cross-coupling methods for methoxyphenyl analogs achieve higher yields (72–85%) .

Structure-Activity Relationships (SAR)

  • Position of Methanol Group: 2-Quinolinemethanol derivatives (target compound) may exhibit different binding modes compared to 4-quinolinemethanols (e.g., antimalarial analogs), as the hydroxyl group’s spatial orientation affects hydrogen bonding .
  • Morpholine vs.
  • Electron-Withdrawing Groups : Trifluoromethyl (CF₃) and methylsulfonyl (SO₂CH₃) groups enhance potency by increasing electrophilicity and stabilizing charge-transfer interactions .

Biological Activity

Alpha-(4-Morpholinylmethyl)-2-quinolinemethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline core with a morpholinylmethyl side chain. The structure can be represented as follows:

C14H16N2O\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}

This compound's unique structure contributes to its diverse biological activities.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of quinoline compounds can inhibit the growth of human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines . The mechanism underlying this activity often involves the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Caco-215Apoptosis induction
HCT-11610Cell cycle arrest
MCF-7 (Breast)12Apoptosis induction

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. It has shown the ability to inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory response. This inhibition suggests potential therapeutic applications for inflammatory diseases .

Antioxidant Activity

In addition to its anti-inflammatory effects, this compound demonstrates antioxidant properties. The ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases .

Study 1: Anticancer Efficacy

A study focused on the anticancer efficacy of this compound derivatives revealed that modifications in the quinoline structure significantly altered their potency against cancer cells. Specific derivatives were found to be more effective than others, indicating a structure-activity relationship that can guide further drug development .

Study 2: Multi-target Activity

Another investigation highlighted the multi-target activity of quinoline derivatives, including this compound. This study emphasized the importance of targeting multiple pathways in cancer treatment, which may enhance therapeutic outcomes and reduce resistance .

Q & A

Q. What are the common synthetic routes for alpha-(4-Morpholinylmethyl)-2-quinolinemethanol, and how is purity ensured?

The synthesis typically involves Friedlander quinoline synthesis or palladium-catalyzed cross-coupling reactions. For example, morpholinylmethyl groups can be introduced via nucleophilic substitution or Suzuki-Miyaura coupling using PdCl₂(PPh₃)₂ or Pd(OAc)₂ catalysts . Purification methods include column chromatography (silica gel, ethyl acetate/hexane gradients) and crystallization in ethanol or ethyl acetate. Purity is validated via ¹H NMR (chemical shift consistency), HRMS (exact mass confirmation), and melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H NMR : To confirm substitution patterns and morpholinylmethyl integration (e.g., δ ~3.6–3.8 ppm for morpholine protons) .
  • HRMS : For molecular ion ([M+H]⁺) matching within ±1 ppm error .
  • IR Spectroscopy : To identify functional groups (e.g., O-H stretch at ~3200–3600 cm⁻¹ for methanol groups) .
  • Melting Point Analysis : Consistency with literature values (e.g., 223–225°C for analogous quinolines) .

Q. What preliminary biological assays are used to evaluate this compound's therapeutic potential?

Initial screens include:

  • Receptor Binding Assays : Cannabinoid receptor affinity (e.g., CB1/CB2 competitive binding using [³H]CP-55,940) .
  • Cellular Apoptosis Studies : Flow cytometry to assess T-cell apoptosis induction in autoimmune models .
  • Enzyme Inhibition Assays : Acetylcholinesterase or β-secretase activity for neurodegenerative disease applications .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in Pd-catalyzed reactions?

Optimization strategies:

  • Catalyst Selection : PdCl₂(PPh₃)₂ with PCy₃ as a co-ligand improves cross-coupling efficiency for arylboronic acids .
  • Solvent/Base Systems : DMF with 2 M K₂CO₃ enhances solubility of quinoline intermediates .
  • Temperature Control : Reactions at 80–100°C reduce side-product formation in Friedlander syntheses .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >90% yield .

Q. How do structural modifications (e.g., substituent position) affect the compound's bioactivity?

  • Morpholinylmethyl Position : Para-substitution on the quinoline ring enhances blood-brain barrier penetration in neurodegenerative studies .
  • Electron-Withdrawing Groups : 4-Chloro or 4-fluoro phenyl substituents increase cannabinoid receptor binding affinity by 2–3 fold compared to methoxy groups .
  • Methanol Group : Hydrophilic modifications (e.g., esterification) improve solubility but reduce CB2 receptor selectivity .

Q. How should researchers address contradictions in biological activity data across studies?

  • Comparative Dose-Response Analysis : Test overlapping concentration ranges (e.g., 1 nM–100 μM) to identify potency discrepancies .
  • Cell Line Validation : Use standardized lines (e.g., HEK293-CB1/CB2) to minimize receptor expression variability .
  • Meta-Analysis of Structural Analogues : Cross-reference data from compounds like 2-arylethenylquinolines to isolate substituent-specific effects .

Q. What advanced analytical methods resolve complex degradation products of this compound?

  • LC-HRMS/MS : Identifies oxidation products (e.g., quinoline-N-oxide) via fragmentation patterns .
  • X-Ray Crystallography : Resolves stereochemical ambiguities in morpholinylmethyl conformers .
  • Stability Studies : Accelerated degradation under UV light or acidic conditions (pH 1–3) to predict shelf-life .

Methodological Recommendations

  • Synthetic Reproducibility : Always pre-dry solvents (DMF, THF) over molecular sieves to avoid hydrolysis of intermediates .
  • Data Validation : Use triplicate runs in biological assays and report SEM/ANOVA for statistical rigor .
  • Contradiction Mitigation : Publish raw spectral data (e.g., NMR, HRMS) in supplementary materials for peer verification .

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